1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- is an organic compound that belongs to the class of catechols. Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring. This particular compound has a unique structure due to the presence of a 3-methylbutylthio group attached to the benzene ring, making it distinct from other catechols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- typically involves the introduction of the 3-methylbutylthio group to the benzene ring. This can be achieved through various organic synthesis techniques, such as nucleophilic substitution reactions. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous introduction of reactants and removal of products, leading to higher yields and reduced reaction times. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The 3-methylbutylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted catechols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The 3-methylbutylthio group may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcatechol: Similar structure but with a methyl group instead of a 3-methylbutylthio group.
3,4-Dihydroxytoluene: Another catechol derivative with different substituents.
Homocatechol: A catechol with a different alkyl group attached to the benzene ring.
Uniqueness
1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]- is unique due to the presence of the 3-methylbutylthio group, which imparts distinct chemical and biological properties compared to other catechols. This unique structure allows for specific interactions with molecular targets, leading to its diverse applications in various fields.
Propiedades
Número CAS |
666751-88-8 |
---|---|
Fórmula molecular |
C12H18O2S |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
4-(3-methylbutylsulfanylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H18O2S/c1-9(2)5-6-15-8-10-3-4-11(13)12(14)7-10/h3-4,7,9,13-14H,5-6,8H2,1-2H3 |
Clave InChI |
AYJCWWLHQPNODE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCSCC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.